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Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, responsible for the
reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of
nucleotides and amino acids.[1][2] A common polymorphism within the DHFR gene, a 19-base
pair (19-bp) insertion/deletion (rs70991108) in the first intron, has been the subject of extensive
research due to its potential functional consequences on folate metabolism, disease
susceptibility, and therapeutic response to antifolate drugs like methotrexate.[1][3] This
technical guide provides a comprehensive overview of the proposed mechanisms by which this
intronic deletion impacts DHFR function, summarizes key quantitative findings, details relevant
experimental protocols, and visualizes the underlying biological and methodological pathways.
The functional impact of this polymorphism remains a topic of debate, with studies suggesting it
may alter gene expression and enzymatic efficiency, leading to significant downstream
metabolic effects.[4][5]

The Role of DHFR in Folate Metabolism

The folate metabolic pathway is essential for one-carbon transfer reactions, which are required
for DNA synthesis, DNA repair, and methylation.[1][6] DHFR catalyzes the NADPH-dependent
reduction of DHF to THF.[7] THF and its derivatives are crucial for the synthesis of purines and
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thymidylate, which are the building blocks of DNA and RNA.[2] Consequently, DHFR activity is
fundamental for cell proliferation and growth.[2] The enzyme also plays a role in converting
synthetic folic acid, used in supplements and fortified foods, into a bioavailable form that can
enter the folate cycle.[8] Due to its central role in DNA synthesis, DHFR is a key target for
anticancer drugs like methotrexate (MTX), which act as competitive inhibitors of the enzyme,
thereby depleting THF and halting cell division.[2][7]

The DHFR 19-bp Deletion Polymorphism
(rs70991108)

A widely studied polymorphism in the DHFR gene involves the deletion of a 19-base pair
sequence located in intron 1, approximately 60 bases from the splice donor site.[4] This
polymorphism is highly prevalent, with the homozygous deletion (del/del) genotype found in
10.5% to 48% of various global populations.[9] Although located in a non-coding region, the
intronic deletion has been hypothesized to be functional. One proposed mechanism is that the
deleted sequence contains a binding site for the Sp1 transcription factor, and its absence could
alter gene expression.[1][10]

Proposed Mechanism of Action

The precise molecular mechanism by which the 19-bp deletion affects folate metabolism is not
fully resolved, with conflicting findings in the literature.

o Altered Gene Expression: One hypothesis suggests the deletion impacts DHFR mRNA
levels. The removal of a potential transcription factor binding site could theoretically
decrease expression.[10] However, some studies have reported that the deletion allele is
associated with a non-significant trend towards increased mRNA levels, or even a significant
increase in DHFR expression with each copy of the deletion allele.[1] Conversely, other
research has found no association between the deletion and mRNA levels.[1]

e Impaired Folic Acid Reduction: A key functional consequence appears to be a diminished
capacity of the enzyme to metabolize synthetic folic acid.[4] Studies have shown that
individuals with the del/del genotype have a higher prevalence of unmetabolized folic acid in
their plasma, particularly with high folic acid intake.[4][11] This suggests that while the
enzyme may be expressed, its ability to efficiently reduce folic acid to DHF and subsequently
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to THF is compromised.[12][13] This inefficient conversion limits the assimilation of folic acid

into cellular folate stores.[4][14]

The diagram below illustrates the central role of DHFR in the folate pathway.
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Caption: The role of DHFR in the folate metabolic pathway.

Quantitative Impact on Folate Metabolism and
Health

The functional consequences of the 19-bp deletion have been quantified across several
studies, showing significant effects on folate biomarkers, particularly in the context of folic acid

intake.

Table 1: Effect of DHFR 19-bp Deletion on Folate
Biomarkers
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Biomarker Genotype Condition Finding Reference
Unmetabolized ) ] 47.0%
_ _ Folic Acid Intake
Folic Acid del/del prevalence of [41[11]
>500 pg/d ]
(UMFA) high UMFA
21.4%
Folic Acid Intake
WT/del prevalence of [4][11]
=500 pg/d )
high UMFA
24.4%
Folic Acid Intake
WT/WT prevalence of [41[11]
>500 pg/d ]
high UMFA
) ] 732.3 nmol/L
Red Blood Cell Folic Acid Intake o
del/del (significantly [41[11]
(RBC) Folate <250 pg/d
lower)
Folic Acid Intake
WT/WT 844.4 nmol/L [4][11]
<250 ug/d
Higher levels
Serum/Plasma _
del/del - reported in some  [1]
Folate )
studies
Lower levels
Homocysteine del/del - reported in some  [1]

studies

WT: Wild-Type (Insertion allele)

These findings suggest that individuals with the del/del genotype struggle to process high

amounts of folic acid, leading to its accumulation in the plasma, and are less efficient at

building cellular folate stores at lower intakes.[4][11]

Table 2: Association of DHFR 19-bp Deletion with

Clinical Outcomes
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Association with

Condition Notes Reference
del/del Genotype
) o Interaction between
50% increased risk in _
Breast Cancer o genotype and high [1][15]
multivitamin users
folic acid intake.
Conflicting results; The effect may be
some studies suggest  population-specific or
Neural Tube Defects ) ) ]
increased risk, others influenced by other [1][10]
(NTDs) _ _ _
a protective role orno  genetic/environmental
association. factors.
Protective role
) reported, especially May relate to altered
Acute Lymphoblastic ] } )
i when combined with intracellular folate [1][16]
Leukemia (ALL)
MTHFR C677T balance.
polymorphism.
May influence MTX Altered DHFR levels
Methotrexate (MTX) ]
resistance and dose can affect drug [31[17]

Response

requirements.

efficacy.

Cognitive Function

del/del carriers with
high folate had worse

memory Sscores.

Suggests a potential
negative gene-nutrient
interaction in certain

contexts.

The logical flow from the genetic deletion to the observed metabolic consequences is

visualized below.
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Caption: Proposed mechanism from genetic deletion to metabolic effect.

Experimental Protocols

The investigation of the DHFR 19-bp deletion relies on specific molecular and biochemical

techniques.
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Genotyping of the DHFR 19-bp Deletion

Genotyping is typically performed on genomic DNA extracted from whole blood or other

tissues.
» Method 1: Polymerase Chain Reaction (PCR) and Gel Electrophoresis

o DNA Extraction: Standard protocols (e.g., salting out or commercial kits) are used to
isolate genomic DNA.[8]

o PCR Amplification: The region spanning the polymorphism is amplified using specific
primers. Allele-specific PCR can also be used, employing different forward primers for the
insertion and deletion alleles with a common reverse primer.[18]

o Fragment Analysis: The PCR products are separated by size using polyacrylamide or
agarose gel electrophoresis.[8] The insertion allele will produce a larger fragment than the
deletion allele, allowing for the determination of homozygous insertion (WT/WT),
heterozygous (WT/del), and homozygous deletion (del/del) genotypes.

e Method 2: TagMan® Real-Time PCR Assay

o Assay Components: This method uses a 7300 RT-PCR system with specific primers and
two TagMan® probes.[4][9]

» Forward Primer: 5-TCGCTGTGTCCCAGAACATG-3'[4]
» Reverse Primer: 5-AGCGCAGACCGCAAGTCTG-3'4]

» Insertion (WT) Probe: FAM fluorescent dye-labeled (e.g., ACC TGG GCG GGA CGC G)
[41[9]

» Deletion (del) Probe: VIC fluorescent dye-labeled (e.g., TGG CCG ACT CCC GGC G)[4]
[°]

o Reaction: The PCR reaction is prepared with template DNA, primers, probes, and TagMan
Universal PCR Master Mix.[4]
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o Allelic Discrimination: The instrument measures the change in fluorescence of the FAM
and VIC dyes during the PCR cycles. The resulting fluorescence signals allow for
automated and high-throughput genotyping.

The general workflow for genotyping is depicted below.

Start:
Blood Sample

Genomic DNA

Extraction

PCR Amplification
(Allele-Specific or TagMan)

Genotype Analysis

Gel Electrophoresis Real-Time PCR
(Fragment Size) (Allelic Discrimination Plot)

Result:
WT/WT, WT/del, or del/del

Experimental workflow for DHFR 19-bp deletion genotyping.

Click to download full resolution via product page

Caption: Workflow for DHFR 19-bp deletion genotyping.
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Measurement of Folate Metabolites

o Plasma/Serum Folate: Typically measured using a microbial assay with Lactobacillus casei
or by chemiluminescence.[4][8]

» Red Blood Cell (RBC) Folate: Measured using a similar microbial assay after heat extraction
to release folates from the cells.[4]

o Unmetabolized Folic Acid (UMFA): Quantified using High-Performance Liquid
Chromatography (HPLC) with electrochemical or mass spectrometry detection.[4]

o Plasma Total Homocysteine (tHcy): Determined by HPLC with fluorometric detection or by
liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]

Conclusion and Future Directions

The DHFR 19-bp deletion polymorphism is a functional variant that appears to limit the efficient
metabolism of synthetic folic acid, leading to higher levels of unmetabolized folic acid and lower
cellular folate stores under specific intake conditions.[4][11] Its impact on disease risk and drug
response is complex and likely involves interactions with other genetic and environmental
factors, particularly high folic acid exposure from supplements and food fortification.[1][9]

For researchers and drug development professionals, understanding an individual's DHFR
genotype may be crucial for personalizing nutrition and therapeutic strategies. This is
particularly relevant for:

e Optimizing Antifolate Therapy: The polymorphism may influence the required dose and
predict the toxicity of drugs like methotrexate.[17]

» Guiding Folic Acid Supplementation: Individuals with the del/del genotype might not benefit
from high-dose folic acid and may require alternative forms of folate, such as 5-
methyltetrahydrofolate (5-MTHF), which bypass the DHFR-dependent step.[19]

e Assessing Disease Risk: The genotype could be a component of risk models for various
health outcomes, including cancer and cognitive decline.[1][9]
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Further research is needed to fully elucidate the molecular mechanism of the deletion, clarify its

role across different ethnic populations, and establish clear clinical guidelines based on

genotype.[19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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